![molecular formula C22H20ClN5OS B608252 (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide CAS No. 2115701-93-2](/img/structure/B608252.png)

(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide

Overview

Description

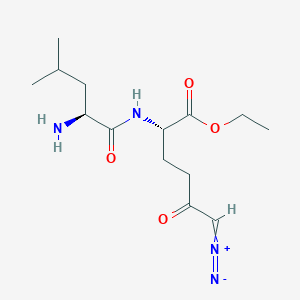

(+)-JQ1 PA is a clickable form of the bromodomain and extraterminal domain (BET) inhibitor (+)-JQ1.1 (+)-JQ1 PA binds to bromodomain-containing protein 4 (BRD4) and displaces it from Myc in a ChIP-qPCR assay. It reduces proliferation of MV4-11 cells (IC50 = 10.4 nM).

(+)-JQ1 PA is a clickable JQ1 for building PROTACs, which acts as a BET bromodomain inhibitor.

Scientific Research Applications

Spectroscopic Analysis and Quantum Mechanical Study

A study by Kuruvilla et al. (2018) conducted a detailed spectroscopic analysis (FT-IR, FT-Raman) of a similar compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine. They utilized quantum mechanical methods to interpret and predict vibrational spectra. The research indicated the compound's potential biological activity based on its molecular electrostatic potential and HOMO LUMO energies (Kuruvilla, Prasana, Muthu, & George, 2018).

Pharmacological Contribution of Substituents

Kawakami et al. (1996) explored the structural optimization of related derivatives, focusing on their inhibitory activity on platelet aggregation and mortality in mice. This study highlighted the importance of substituents in enhancing affinity for receptors, leading to potential clinical applications (Kawakami, Kitani, Yuasa, Abe, Moriwaki, Kagoshima, Terasawa, & Tahara, 1996).

Isolation and Structural Data

Legouin and Burgot (2000) described the isolation and structural properties of a derivative of 1,2,4-triazolo-thieno-1,4-diazepine, providing valuable insights into the structural aspects of such compounds (Legouin & Burgot, 2000).

Mass Spectrometry and Liquid Chromatography Studies

Celma's research in 1994 focused on the mass spectrometry and liquid chromatography of derivatives, shedding light on their fragmentation patterns and potential applications in analytical chemistry (Celma, 1994).

Hapten Synthesis for Pharmacokinetic Analysis

Miyazawa et al. (1992) synthesized a potential hapten to examine the pharmacokinetics of a specific derivative, showcasing the application of these compounds in developing sensitive analytical methods (Miyazawa, Okano, Kawahara, Machida, & Yamatsu, 1992).

Co-Encapsulation in Nanoparticles

Celano et al. (2022) developed zein nanoparticles containing a similar compound for use in cancer treatment, demonstrating the potential of these derivatives in innovative nanomedicine applications (Celano, Gagliardi, Maggisano, Ambrosio, Bulotta, Fresta, Russo, & Cosco, 2022).

properties

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSCJWMPQYKVKU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide](/img/structure/B608171.png)

![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)

![(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone](/img/structure/B608186.png)

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)